molecular formula C8H10N2O4 B12736889 2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)- CAS No. 60343-50-2

2-Pyridinepropanoic acid, alpha-amino-1,4-dihydro-5-hydroxy-4-oxo-, (S)-

Cat. No.: B12736889
CAS No.: 60343-50-2
M. Wt: 198.18 g/mol
InChI Key: KVSKOSSPNYWOHF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isomimosine is a non-protein amino acid that is chemically similar to tyrosine It is found in certain plants, particularly in the genus Leucaena and Mimosa

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomimosine can be synthesized through several methods. One common approach involves the biosynthesis from O-acetylserine and 3-hydroxy-4-pyridone. This method is often used in laboratory settings to produce isomimosine in smaller quantities .

Industrial Production Methods

On an industrial scale, isomimosine is typically extracted from the leaves and seeds of Leucaena leucocephala. The extraction process involves maceration of the plant material, followed by purification steps to isolate the compound. Hot water extraction is a common method used to obtain isomimosine from Leucaena leaves .

Chemical Reactions Analysis

Types of Reactions

Isomimosine undergoes various chemical reactions, including:

    Oxidation: Isomimosine can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in isomimosine.

    Substitution: Isomimosine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation of isomimosine can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Isomimosine has a wide range of applications in scientific research:

Mechanism of Action

Isomimosine exerts its effects primarily through the inhibition of DNA synthesis. It alters deoxyribonucleotide metabolism, leading to the arrest of the cell cycle in the late G1 phase. Isomimosine also induces apoptosis by causing DNA damage and activating the DNA damage response. It acts as an iron and zinc chelator, which further contributes to its biological activities .

Comparison with Similar Compounds

Isomimosine is similar to other non-protein amino acids such as mimosine and tyrosine. it is unique in its ability to chelate iron and zinc, which plays a crucial role in its mechanism of action. Other similar compounds include:

Isomimosine’s unique properties make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

60343-50-2

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H10N2O4/c9-5(8(13)14)1-4-2-6(11)7(12)3-10-4/h2-3,5,12H,1,9H2,(H,10,11)(H,13,14)/t5-/m0/s1

InChI Key

KVSKOSSPNYWOHF-YFKPBYRVSA-N

Isomeric SMILES

C1=C(NC=C(C1=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(NC=C(C1=O)O)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.